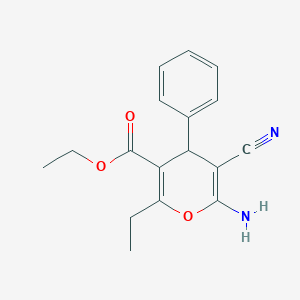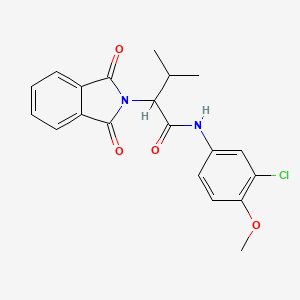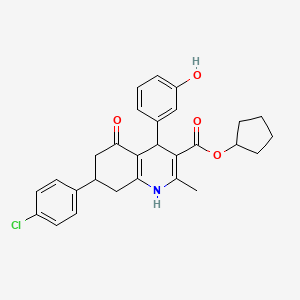
3-(2,3-dichloro-4-hydroxyphenyl)-N-(1-methyl-2-phenylethyl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-dichloro-4-hydroxyphenyl)-N-(1-methyl-2-phenylethyl)-3-phenylpropanamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is also known as DCPA and is synthesized using specific methods. In
Wissenschaftliche Forschungsanwendungen
DCPA has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties. DCPA has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and gastric cancer cells. It has also been found to inhibit the replication of the hepatitis B virus.
Wirkmechanismus
The mechanism of action of DCPA is not fully understood. However, it has been proposed that DCPA exerts its anti-inflammatory and anti-tumor effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell proliferation. DCPA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
DCPA has been shown to have various biochemical and physiological effects. It has been found to decrease the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. DCPA has also been found to decrease the expression of matrix metalloproteinases, enzymes that degrade the extracellular matrix and are involved in cancer cell invasion and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DCPA is its potent anti-tumor activity. This makes it a promising candidate for the development of cancer therapeutics. However, one limitation of DCPA is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on DCPA. One direction is to investigate the potential of DCPA as a treatment for viral infections, such as hepatitis B. Another direction is to develop formulations of DCPA with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of DCPA and its potential therapeutic applications.
Conclusion
In conclusion, DCPA is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It possesses anti-inflammatory, anti-tumor, and anti-viral properties and has been shown to inhibit the growth of various cancer cell lines. While DCPA has some limitations, such as low solubility, it is a promising candidate for the development of cancer therapeutics and warrants further investigation.
Synthesemethoden
DCPA is synthesized using a multistep process that involves the condensation of 2,3-dichloro-4-hydroxybenzaldehyde with 1-methyl-2-phenylethylamine to form an intermediate product. This intermediate is then condensed with 3-phenylpropanoyl chloride to form DCPA.
Eigenschaften
IUPAC Name |
3-(2,3-dichloro-4-hydroxyphenyl)-3-phenyl-N-(1-phenylpropan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23Cl2NO2/c1-16(14-17-8-4-2-5-9-17)27-22(29)15-20(18-10-6-3-7-11-18)19-12-13-21(28)24(26)23(19)25/h2-13,16,20,28H,14-15H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHZACCXCLMDHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)CC(C2=CC=CC=C2)C3=C(C(=C(C=C3)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5011681.png)
![3-isobutyl-1-methyl-8-(5-quinoxalinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5011688.png)
![2-{4-[(butylamino)sulfonyl]phenoxy}-N-cyclopropylacetamide](/img/structure/B5011696.png)
![1-(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxamide](/img/structure/B5011706.png)



![4-[(3-allyl-5-{4-[(difluoromethyl)thio]benzyl}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B5011732.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5011740.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-methyl-3-furamide](/img/structure/B5011746.png)


![2-[4-(2,4-dimethylphenoxy)butyl]-1(2H)-phthalazinone](/img/structure/B5011766.png)
![N-[4-(1H-indol-2-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5011783.png)